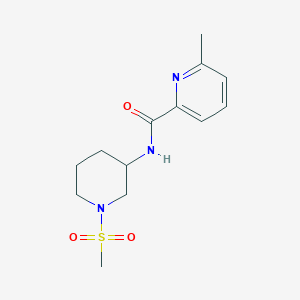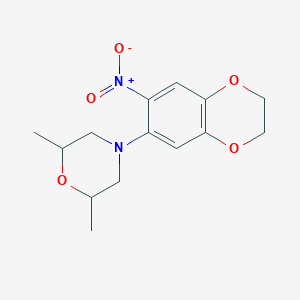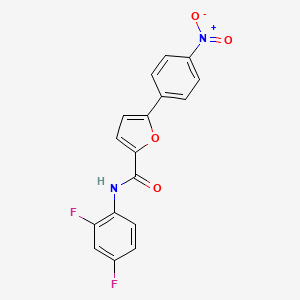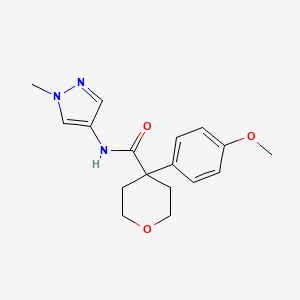
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases.
Wirkmechanismus
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histones play a crucial role in the regulation of gene expression by controlling the accessibility of DNA to transcription factors. By inhibiting HDAC enzymes, 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It can also promote the growth of new neurons in the brain, leading to improved cognitive function. However, 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide can also have off-target effects on non-HDAC proteins, leading to potential toxicity and side effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for HDAC enzymes. It can also be easily synthesized and purified, making it a readily available research tool. However, 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide can have off-target effects on non-HDAC proteins, leading to potential toxicity and side effects. It is also important to note that the effects of 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide can vary depending on the cell type and context, highlighting the need for careful experimental design and interpretation.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide. One area of interest is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. This could lead to improved efficacy and reduced toxicity. Another area of interest is the combination of 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Additionally, the potential therapeutic applications of 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide in neurological disorders and inflammatory diseases warrant further investigation. Overall, the continued research on 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has the potential to lead to new and improved treatments for a variety of diseases.
Synthesemethoden
The synthesis of 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 6-methyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with 1-methylpiperidine-3-sulfonamide to form the final product, 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression. HDAC inhibitors like 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising candidate for cancer treatment.
Apart from cancer, 6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide has also shown potential in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease. HDAC inhibitors can improve memory and cognitive function by promoting the growth of new neurons in the brain.
Eigenschaften
IUPAC Name |
6-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-5-3-7-12(14-10)13(17)15-11-6-4-8-16(9-11)20(2,18)19/h3,5,7,11H,4,6,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUWLGKCLNDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)

![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)


![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)